2-(benzylthio)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
The compound “2-(benzylthio)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a phenylpiperazinyl group, and a propylacetamide group. These groups are common in many pharmaceutical compounds and could suggest a variety of potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several key features, including a piperazine ring, a phenyl ring, and a sulfonamide group. These structural features could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the piperazine ring, phenyl ring, and sulfonamide group could make it reactive with a variety of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine and phenyl rings could contribute to its lipophilicity, while the sulfonamide group could contribute to its acidity .Scientific Research Applications
Anxiolytic Activity
This compound has been studied for its potential in treating anxiety disorders. Derivatives of this compound have shown promising results in in vivo anxiolytic activity, determined using tests like the Elevated Plus Maze and hole board test in mice . The docking scores of these derivatives also suggest their potential efficacy.
Carbonic Anhydrase Inhibition
The compound’s ability to inhibit human carbonic anhydrase (hCA) has been explored. This is significant because hCAs are involved in various physiological processes, including respiration and the regulation of pH levels. Inhibitors of hCA have therapeutic potential in treating conditions like glaucoma and mountain sickness .
Antimycobacterial Properties
Research has indicated that derivatives of this compound have antimycobacterial activity against pathogenic strains like Mycobacterium kansasii and Mycobacterium avium . This suggests potential applications in developing treatments for infections caused by these bacteria .
Acetylcholinesterase Inhibition
Derivatives of the compound have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs), which are crucial for the treatment of Alzheimer’s disease (AD). AChEIs can help increase the levels of acetylcholine in the brain, potentially improving cognitive function in AD patients .
Neuropathic Pain Management
The compound’s derivatives have been suggested to play a role in the control of neuropathic pain. This is based on the inhibition of certain hCA isoforms, which may represent a novel pharmacologic mechanism for the treatment of neuropathic pain .
Role in Oxidative Stress Response
There is evidence that certain hCA isoforms, which can be inhibited by derivatives of this compound, are involved in the response to oxidative stress. This could have implications for the development of treatments for conditions associated with oxidative damage .
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. For instance, hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABAA receptors .
Result of Action
The inhibition of hCA by this compound can lead to a variety of molecular and cellular effects. For instance, the inhibition of hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c26-22(19-29-18-20-8-3-1-4-9-20)23-12-7-17-30(27,28)25-15-13-24(14-16-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTJQXBHRYTDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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